molecular formula C12H9N3O2 B042268 1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile CAS No. 99462-32-5

1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile

Cat. No.: B042268
CAS No.: 99462-32-5
M. Wt: 227.22 g/mol
InChI Key: JMDVFNJHUBQULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its unique molecular scaffold, featuring a bipyridine core with hydroxymethyl, oxo, and carbonitrile functional groups, makes it a versatile and valuable intermediate or precursor for the synthesis of more complex target molecules. Researchers utilize this compound primarily as a key building block in the development of novel kinase inhibitors, enzyme modulators, and other small-molecule therapeutic candidates. The presence of multiple hydrogen bond donors and acceptors, along with an electron-withdrawing nitrile group, allows for specific interactions with biological targets, facilitating structure-activity relationship (SAR) studies. Its core structure is particularly relevant for probing pathways involved in oncology, inflammatory diseases, and neurological disorders. This product is offered in high purity to ensure reliable and reproducible experimental outcomes in hit-to-lead optimization, combinatorial chemistry, and biochemical screening assays. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c13-6-9-5-10(8-1-3-14-4-2-8)11(7-16)15-12(9)17/h1-5,16H,7H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDVFNJHUBQULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cross-Coupling of Pyridine Derivatives

A Suzuki-Miyaura coupling between a boronic acid-functionalized pyridine and a halogenated dihydropyridone is a plausible approach. For example:

  • Step 1 : 5-Bromo-1,6-dihydro-6-oxo-2-(hydroxymethyl)pyridine-3-carbonitrile is prepared via bromination of a preformed dihydropyridone.

  • Step 2 : Palladium-catalyzed coupling with pyridin-4-ylboronic acid under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C).

Cyclocondensation of 1,5-Diketones

Cyclization of 1,5-diketones with ammonium acetate in acetic acid generates dihydropyridones. For instance:

  • Reactants : Ethyl 3-cyano-4-(pyridin-4-yl)acetoacetate and formaldehyde.

  • Conditions : Reflux in ethanol with NH₄OAc, yielding the bicyclic core.

Hydroxymethyl Group Introduction

The hydroxymethyl moiety can be introduced via:

  • Mannich Reaction : Condensation of a secondary amine with formaldehyde and a ketone precursor.

  • Reduction of Nitriles : Partial reduction of a cyano group to hydroxymethyl using LiAlH₄ or NaBH₄/I₂, though selectivity must be carefully controlled.

Nitrile Group Installation

Cyanidation strategies include:

  • Nucleophilic Substitution : Displacement of a halogen (e.g., Cl, Br) using KCN or CuCN in polar aprotic solvents (DMF, DMSO).

  • Sandmeyer Reaction : Diazotization of an amine intermediate followed by treatment with CuCN.

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Cross-Coupling : DMF/water mixtures at 80–100°C optimize coupling efficiency.

  • Cyclocondensation : Ethanol or acetic acid at reflux (100–120°C) enhances ring closure.

  • Cyanidation : DMSO at 60°C minimizes side reactions during nitrile installation.

Catalytic Systems

  • Palladium Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki couplings (0.5–2 mol%).

  • Acid Catalysis : p-TsOH or AcOH accelerates cyclization and Mannich reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : Key signals include δ 8.32 (d, J = 2.2 Hz, H-4'), δ 7.85 (d, J = 9.5 Hz, H-5), and δ 4.50 (s, -CH₂OH).

  • IR : Peaks at 2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), and 3300 cm⁻¹ (-OH).

Chromatographic Purity

  • HPLC : Retention time ≈ 12.3 min (C18 column, 60% MeOH/H₂O, 1 mL/min).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing oxidation of hydroxymethyl to carboxylate under basic conditions.

  • Solution : Use mild oxidizing agents (e.g., MnO₂ in i-PrOH at 85°C) to preserve the alcohol.

Regioselectivity in Coupling

  • Issue : Undesired coupling at pyridine N-oxide positions.

  • Solution : Protect nitrogen atoms with Boc groups prior to cross-coupling.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYieldKey Advantages
Suzuki Coupling5-Bromo-dihydropyridonePd(PPh₃)₄, DMF, 80°C45–55%High regioselectivity
Cyclocondensation1,5-Diketone + NH₄OAcAcOH reflux60–70%Scalability, minimal catalysts
CyanidationHalogenated intermediateKCN, DMSO, 60°C50–65%Direct functionalization

Industrial-Scale Considerations

  • Cost Efficiency : Cyclocondensation avoids expensive palladium catalysts, favoring large-scale production.

  • Green Chemistry : Ethanol and water as solvents reduce environmental impact compared to DMF or DMSO .

Chemical Reactions Analysis

Types of Reactions

6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonitrile group can produce primary amines .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 1,6-dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile has been explored extensively. It serves as a precursor for various derivatives that exhibit enhanced biological activity. Notably, it is involved in the synthesis of 2-pyridone derivatives which are recognized as cardiotonics .

Medicinal Applications

  • Cardiotonics : The compound has been identified as a key intermediate in the synthesis of cardiotonics, which are crucial in treating heart conditions by improving cardiac output and reducing heart rate. Its derivatives have shown promising results in clinical trials for managing heart failure .
  • Antimicrobial Activity : Research indicates that certain derivatives of this compound exhibit antimicrobial properties. Studies have shown that modifications to the bipyridine structure can enhance efficacy against various bacterial strains .
  • Anticancer Properties : Some derivatives of this compound have demonstrated potential anticancer activity. Investigations into their mechanisms of action suggest that they may inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .

Cardiovascular Research

A study published in a peer-reviewed journal highlighted the synthesis of a novel derivative from this compound that showed improved cardiotonic effects compared to existing drugs like Milrinone. This derivative was tested on animal models and displayed significant increases in cardiac contractility without adverse effects on heart rhythm .

Antimicrobial Studies

In another research effort, derivatives of the compound were tested against antibiotic-resistant strains of bacteria. The findings indicated that certain modifications led to increased potency against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential pathway for developing new antibiotics .

Anticancer Investigations

A collaborative study involving multiple institutions examined the anticancer effects of a specific derivative synthesized from this compound. Results showed that this derivative inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Comparison with Milrinone (2-Methyl Analogue)

Milrinone, a clinically used PDE3 inhibitor for heart failure, shares the bipyridine core but features a 2-methyl group instead of the hydroxymethyl group. Key differences include:

  • Conformational Analysis: X-ray crystallography of milrinone reveals a dihedral angle of 52.2° between the two pyridine rings due to steric hindrance from the 2-methyl group . The hydroxymethyl group, being bulkier and polar, may further distort this angle, altering binding to PDE3 or other targets.
  • Synthesis: Milrinone is synthesized via photoredox catalysis or metal-mediated coupling , while the hydroxymethyl derivative may require protective group strategies to manage the reactive hydroxyl moiety during synthesis.
Property 1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile Milrinone (2-Methyl Analogue)
Molecular Weight ~227.2 (estimated) 211.2
Substituent at 2-Position -CH2OH -CH3
Dihedral Angle (X-ray) Not reported; predicted >52.2° 52.2°
Solubility Higher (due to -OH) Moderate
PDE3 Inhibition (IC50) Not reported 0.3–0.5 µM

Comparison with Amrinone (5-Amino Analogue)

Amrinone (5-amino-[3,4'-bipyridin]-6(1H)-one) lacks the 2-methyl and 5-cyano groups but retains the bipyridine core. Key distinctions:

  • Potency: Milrinone is ~50-fold more potent than amrinone due to the 2-methyl and 5-cyano groups, which improve steric fit and electronic interactions with PDE3 . The hydroxymethyl derivative may exhibit intermediate potency depending on conformational effects.
  • Planarity: Amrinone’s near-planar structure (dihedral angle: 1.3°) contrasts sharply with milrinone’s twisted conformation, highlighting the role of substituents in modulating topology .

Comparison with 2'-Isopropyl Derivative

A 2'-isopropyl-substituted analog (2'-isopropyl-2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile) demonstrates the impact of bulky substituents on synthetic accessibility and activity :

  • Synthesis : Photoredox catalysis enables installation of the isopropyl group, yielding 41% product .
  • Activity : Bulky substituents may hinder PDE3 binding but could enhance selectivity for other targets.

Comparison with Dihydropyrimidine-5-carbonitriles

Compounds like 4-(2-methylpropyl)-2-sulfanyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile adopt L-shaped conformations in crystallographic studies . While structurally distinct from bipyridines, these analogs highlight the importance of nitrile and sulfanyl groups in modulating electronic properties and crystal packing.

Pharmacological and Physicochemical Implications

  • Solubility and Bioavailability: The hydroxymethyl group likely improves aqueous solubility compared to milrinone, addressing a common limitation of hydrophobic drugs . However, increased polarity may reduce membrane permeability.
  • Target Selectivity : Conformational changes induced by the hydroxymethyl group could shift selectivity between PDE isoforms or unrelated targets.

Biological Activity

1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile, also known by its CAS number 99462-32-5, is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a bipyridine core that lends itself to various biological applications, particularly in the fields of cardiology and anti-inflammatory research.

  • Molecular Formula : C12H9N3O2
  • Molecular Weight : 227.22 g/mol
  • IUPAC Name : 6-(hydroxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile

Biological Activity Overview

Research has highlighted several biological activities associated with this compound, particularly its use as a precursor in synthesizing cardiotonics and its potential anti-inflammatory properties.

Cardiovascular Applications

This compound is noted for its role in synthesizing derivatives used as cardiotonics. These derivatives are crucial in treating heart conditions by enhancing cardiac output and improving heart muscle performance .

Anti-inflammatory Properties

Studies have indicated that compounds similar to this compound exhibit anti-inflammatory effects. For instance, a library of nitrogen-containing heterocycles was screened for their ability to inhibit NF-κB transcriptional activity in THP-1 cells, a model for human monocytes/macrophages. Among these compounds, several demonstrated significant inhibition of inflammatory pathways with IC50 values below 50 µM .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound could modulate receptor activity that is pivotal in the inflammatory response.

Table 1: Biological Activity Summary

CompoundActivityIC50 (µM)Reference
Compound ANF-kB Inhibition47
Compound BCOX-2 Inhibition22
This compoundCardiotonic SynthesisN/A

Case Study: Anti-inflammatory Screening

In a study focused on anti-inflammatory agents, a series of compounds were tested for their ability to inhibit LPS-induced NF-kB/AP-1 activity. The results showed that certain derivatives exhibited potent anti-inflammatory activity, suggesting that the bipyridine scaffold may be a promising structure for developing new therapeutic agents targeting inflammation .

Q & A

Q. Table 1: Structural and Pharmacological Comparison

Feature1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrileMilrinone (2-methyl)Amrinone (5-amino)
2-Position SubstituentHydroxymethyl (-CH2OH)Methyl (-CH3)-
Dihedral Angle (°)Not reported (predicted >50°)52.21.3
PDE3 Inhibition (ED50)Under investigation37 µg/kg (dog model)1891 µg/kg
Key ReferenceSynthetic studies

Advanced: How does the 2-hydroxymethyl substituent influence conformational dynamics and PDE3 binding?

Q. Table 2: Synthetic Route Comparison

MethodYieldKey ConditionsReference
Cyclocondensation~60%*Ethanol, piperidine, reflux
Photocatalytic41%Acetone, TTMS, TFA, 90°C
*Estimated from analogous syntheses in .

Advanced: How can impurity profiling be optimized for this compound?

Answer:
Related impurities include:

  • Amrinone analogs : 1,6-Dihydro-6-oxo-(3,4'-bipyridine)-5-carbonitrile (from incomplete hydroxymethylation) .
  • Degradation products : Hydrolysis of the hydroxymethyl group to carboxylic acid under acidic conditions.

Q. Analytical Workflow :

HPLC : Use a C18 column (4.6 × 625 cm, 5 µm) with 254 nm detection. Mobile phase: gradient of acetonitrile/water (+0.1% TFA) .

LC-MS : Confirm molecular ions (e.g., m/z 269.1650 for C17H21N2O [M+H]+) .

Basic: What safety precautions are recommended for handling this compound?

Answer:
While specific data are limited, analogs like Milrinone (LD50: 79 mg/kg i.v. in mice) suggest moderate toxicity . Recommended precautions:

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis.
  • First Aid : For ingestion, administer activated charcoal and seek medical help .

Advanced: What strategies enhance the compound’s metabolic stability for in vivo studies?

Answer:

  • Prodrug Design : Esterify the hydroxymethyl group to improve bioavailability (e.g., lactate salt as in Milrinone lactate ).
  • Deuteriation : Replace labile hydrogens (e.g., hydroxymethyl -OH) to slow oxidative metabolism .

Basic: What spectral techniques confirm the compound’s identity?

Answer:

  • IR : Peaks at ~2206 cm−1 (C≡N), 1697 cm−1 (C=O) .
  • 1H NMR : Hydroxymethyl protons at δ 3.5–4.5 ppm (exchangeable), pyridone H at δ 7.2–8.1 ppm .
  • 13C NMR : Carbonitrile (C≡N) at ~120 ppm, carbonyl (C=O) at ~160 ppm .

Advanced: How can molecular docking predict PDE3 binding affinity?

Answer:

Protein Preparation : Use PDE3B crystal structure (PDB: 1SO2).

Ligand Docking : AutoDock Vina with hydroxymethyl rotamers. Compare binding scores to Milrinone.

MD Simulations : Assess stability of hydrogen bonds (e.g., hydroxymethyl with Glu424) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.